![molecular formula C18H29ClN2O3 B2855624 tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride CAS No. 2453297-16-8](/img/structure/B2855624.png)
tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
The compound tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of similar compounds involves the use of lithium aluminium hydride in tetrahydrofuran at -40 - 20℃ . Another method involves heating a suspension of 1-fluoro-4-nitrobenzene, ®-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, and potassium carbonate in anhydrous DMF to 50°C under a nitrogen atmosphere .Molecular Structure Analysis
The structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the use of lithium aluminium hydride in tetrahydrofuran at -40 - 20℃ . Another method involves heating a suspension of 1-fluoro-4-nitrobenzene, ®-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, and potassium carbonate in anhydrous DMF to 50°C under a nitrogen atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 216.28 g/mol, a topological polar surface area of 61.8 Ų, and a hydrogen bond donor count of 2 . The compound is also highly soluble .Scientific Research Applications
Drug Development
Piperazine derivatives have been found in various bioactive compounds. In particular, the piperazinoacetic acid motif was found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue was used as spacer in pleuromutilin derivatives or as linker in piperazine based hydroxamic acids as histone acylase (HDAC) inhibitors .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H/t16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHYWYUKBAVIBG-NTISSMGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CCO)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride |
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